Nitrofurantoin Sodium

説明

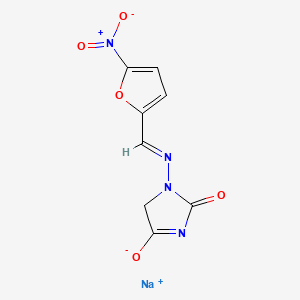

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-oxo-4H-imidazol-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O5.Na/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);/q;+1/p-1/b9-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDJQFFKYDCYIG-JSGFVSQVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N4NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67-20-9 (Parent) | |

| Record name | Nitrofurantoin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80202308 | |

| Record name | Nitrofurantoin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-87-5 | |

| Record name | Nitrofurantoin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrofurantoin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROFURANTOIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAL9M0T5LV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Nitrofurantoin on Bacterial Ribosomes

Executive Summary

Nitrofurantoin is a synthetic nitrofuran derivative that has remained a cornerstone for the treatment of uncomplicated urinary tract infections (UTIs) for decades, largely due to a remarkably low incidence of acquired bacterial resistance.[1][2] Its efficacy stems from a complex and multifaceted mechanism of action that distinguishes it from most other classes of antibiotics.[3] Nitrofurantoin functions as a prodrug, which, upon entering the bacterial cell, is rapidly reduced by bacterial flavoproteins (nitroreductases) into a cascade of highly reactive electrophilic intermediates.[3][4] These intermediates do not have a single target; instead, they launch a non-specific, multi-pronged attack on a variety of vital cellular components.[1][3] This includes damaging bacterial DNA, inhibiting metabolic pathways like the citric acid cycle, and disrupting cell wall synthesis.[3][4][5]

A critical component of this widespread disruption is the attack on bacterial ribosomes. The reactive metabolites bind to ribosomal proteins and other macromolecules, leading to the alteration and inactivation of these essential components for protein synthesis.[3][6] This results in a complete cessation of protein production, contributing significantly to the drug's bactericidal effect at therapeutic concentrations.[1][3] The broad-based nature of this attack, targeting multiple macromolecules simultaneously, is thought to be the primary reason for the lack of significant acquired resistance, as the multiple, simultaneous mutations required to counter such an effect would likely be lethal to the bacterium.[3] This guide provides a detailed examination of the ribosomal aspect of nitrofurantoin's mechanism, supported by quantitative data and key experimental methodologies.

The Core Mechanism: Reductive Activation

The antimicrobial activity of nitrofurantoin is entirely dependent on its conversion within the bacterial cell.

-

Uptake and Reduction : Nitrofurantoin is taken up by bacteria where it is targeted by intracellular flavoproteins, specifically the oxygen-insensitive nitroreductases NfsA and NfsB.[3][4]

-

Generation of Reactive Intermediates : These enzymes catalyze the reduction of nitrofurantoin's nitro group. This process generates several highly reactive and unstable intermediates, including nitro-anion-free radicals and hydroxylamine.[4] These electrophilic molecules are the ultimate effectors of the drug's antibacterial action.[1] The susceptibility of a bacterium to nitrofurantoin correlates well with the presence and activity of these nitroreductase enzymes.[1]

Ribosomal Interaction and Inhibition of Protein Synthesis

Once activated, the reactive intermediates of nitrofurantoin attack multiple cellular targets, with the ribosome being a primary site of action leading to the inhibition of protein synthesis.[3][7]

-

Non-Specific Binding : The interaction is characterized as a non-specific or qualitative attack on bacterial ribosomal proteins.[1][4] The highly reactive electrophiles bind to and alter these proteins, disrupting their structure and function.[3] Some evidence also suggests binding to ribosomal RNA (rRNA).[8] This non-specific binding prevents the ribosome from functioning correctly.

-

Inhibition of Total Protein Synthesis : At bactericidal concentrations, this widespread damage to the ribosomal machinery results in the complete inhibition of protein synthesis, a vital process for bacterial growth and survival.[1][9]

-

Inhibition of Inducible Enzyme Synthesis : An interesting nuance is observed at lower, sub-lethal concentrations of nitrofurantoin (equivalent to the MIC). At these levels, the drug specifically inhibits the synthesis of inducible enzymes, such as β-galactosidase, without affecting the overall rate of total protein synthesis.[1][4] This suggests a more subtle initial interference with translational regulation before the widespread damage seen at higher concentrations.

The multifaceted nature of this assault means that resistance would require simultaneous mutations to protect numerous target macromolecules, an event that is highly improbable and likely lethal to the bacterium.[3]

Quantitative Data on Antibacterial Activity

The efficacy of nitrofurantoin is quantified through its Minimum Inhibitory Concentration (MIC) against various pathogens and its pharmacodynamic properties in relevant physiological conditions. Organisms are generally considered susceptible if their MIC is 32 µg/mL or less.[10][11]

Table 1: Minimum Inhibitory Concentrations (MIC) of Nitrofurantoin against Common Uropathogens

| Uropathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | 32 | 128 | [12] |

| Klebsiella pneumoniae | 128 | 512 | [12] |

| Citrobacter spp. | 64 | 256 | [12] |

| Enterobacter spp. | 64 | 128 | [12] |

| Enterococcus spp. | 16 | 256 | [12] |

| Staphylococcus aureus | - | 64 | [12] |

MIC₅₀/₉₀: The concentration of nitrofurantoin required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Pharmacodynamic Parameters of Nitrofurantoin against Escherichia coli

| Parameter | Value/Observation | Description | Reference |

|---|---|---|---|

| Primary PK/PD Index | T > MIC | The time that the drug concentration remains above the MIC was the index that best correlated with bactericidal effect. | [13][14] |

| Bactericidal Activity | 4-log reduction in CFU/mL within 6 hours | Observed in an in vitro kinetic model at a static concentration of 8 × MIC. | [13][15] |

| Urinary Concentration | ≥ 200 µg/mL | Therapeutic doses achieve high concentrations in the urine, far exceeding the MIC for susceptible pathogens. | [10][11] |

| Plasma Concentration | < 1 µg/mL | Systemic absorption is low, concentrating the drug's effect in the urinary tract. |[10][11] |

Key Experimental Protocols

Investigating the ribosomal effects of nitrofurantoin involves specific in vitro assays. Due to the reactive and non-specific nature of the binding, co-crystallography studies with the ribosome have not been successful.

Protocol: In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis using a bacterial cell-free extract system.

Objective : To quantify the inhibition of bacterial protein synthesis by nitrofurantoin.

Materials :

-

Bacterial S30 cell extract (e.g., from E. coli)

-

mRNA template encoding a reporter protein (e.g., Firefly Luciferase)

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

Reaction buffer (containing Mg²⁺, K⁺, etc.)

-

Nitrofurantoin sodium stock solution

-

Luciferase assay reagent

-

Luminometer

-

384-well microplates

Methodology :

-

Reaction Preparation : Prepare a master mix containing the S30 extract, reaction buffer, amino acids, and energy source.

-

Compound Plating : Serially dilute nitrofurantoin in the reaction buffer and dispense into a 384-well plate. Include positive (e.g., chloramphenicol) and negative (vehicle) controls.

-

Initiation of Translation : Add the luciferase mRNA template to the master mix and dispense into the wells containing the test compounds to start the reaction.

-

Incubation : Incubate the plate at 37°C for 60-90 minutes to allow for protein synthesis.

-

Signal Detection : Add the luciferase assay reagent to each well. This reagent contains luciferin, which is converted to light by the newly synthesized luciferase.

-

Data Acquisition : Immediately measure the luminescence signal using a plate-reading luminometer.

-

Analysis : Calculate the percentage of inhibition for each nitrofurantoin concentration relative to the negative control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Ribosome Binding Assay

This assay determines the affinity of a compound for the bacterial ribosome.

Objective : To assess the binding of nitrofurantoin's reactive intermediates to bacterial ribosomes.

Materials :

-

Purified 70S ribosomes from a susceptible bacterial strain.

-

Radiolabeled nitrofurantoin (e.g., [¹⁴C]-nitrofurantoin).

-

Bacterial nitroreductase enzyme (e.g., purified NfsA).

-

NAD(P)H as a cofactor.

-

Binding buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, 150 mM NH₄Cl).

-

DEAE magnetic beads or equivalent for separating ribosome-bound ligand.

-

Scintillation counter.

Methodology :

-

Activation Reaction : In a preliminary step, incubate [¹⁴C]-nitrofurantoin with purified nitroreductase and NAD(P)H to generate reactive intermediates. This step is critical as the parent drug does not bind.

-

Binding Reaction : Combine purified 70S ribosomes with the activated [¹⁴C]-nitrofurantoin mixture in the binding buffer. Incubate at 37°C for a sufficient time to reach equilibrium.

-

Separation : Add DEAE magnetic beads to the reaction. The negatively charged ribosomes will bind to the beads.

-

Washing : Use a magnetic rack to pellet the beads and wash them with a binding buffer to remove any unbound radiolabeled compound.

-

Quantification : Resuspend the beads in a scintillation cocktail and measure the radioactivity using a scintillation counter. The measured counts per minute (CPM) are proportional to the amount of nitrofurantoin bound to the ribosomes.

-

Analysis : Perform saturation binding experiments with varying concentrations of activated nitrofurantoin to determine the equilibrium dissociation constant (Kd).

Mechanisms of Bacterial Resistance

Resistance to nitrofurantoin is uncommon but, when it occurs, is primarily linked to the failure to activate the prodrug.[4][10]

-

Nitroreductase Inactivation : The most common resistance mechanism involves loss-of-function mutations in the nfsA and/or nfsB genes.[16][17] These mutations result in truncated or non-functional nitroreductase enzymes that are incapable of reducing nitrofurantoin, thus preventing the formation of the toxic intermediates.[4]

-

Cofactor Biosynthesis Defects : Less commonly, mutations have been identified in the ribE gene, which encodes lumazine synthase.[16][18] This enzyme is involved in the biosynthesis of flavin mononucleotide (FMN), a crucial cofactor for the nitroreductase enzymes.[4][18] Defects in this pathway can reduce the efficiency of nitrofurantoin activation.

Conclusion

The mechanism of action of nitrofurantoin against bacterial ribosomes is a crucial part of its broader, multi-target bactericidal strategy. Unlike antibiotics that bind to specific, well-defined pockets, nitrofurantoin's efficacy is derived from the generation of reactive intermediates that cause widespread, non-specific damage to ribosomal proteins and other vital macromolecules. This chemical onslaught leads to a complete shutdown of protein synthesis. This unique mode of action, which is difficult for bacteria to overcome through single-point mutations, explains the durable utility of nitrofurantoin in an era of escalating antibiotic resistance and underscores its continued importance in treating urinary tract infections.

References

- 1. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 6. Nitrofurantoin | 67-20-9 | FN02704 | Biosynth [biosynth.com]

- 7. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Nitrofurantoin Susceptibility Pattern in Gram-Negative Urinary Isolates: In Need of Increased Vigilance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repub.eur.nl [repub.eur.nl]

- 10. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 11. Nitrofurantoin [medbox.iiab.me]

- 12. scispace.com [scispace.com]

- 13. Pharmacodynamic studies of nitrofurantoin against common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

The Role of Nitroreductases in the Activation of Nitrofurantoin Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role bacterial nitroreductases play in the activation of the antibiotic, Nitrofurantoin Sodium. Understanding this bioactivation is paramount for comprehending its mechanism of action, addressing antimicrobial resistance, and guiding the development of novel therapeutics.

Introduction: The Prodrug Nature of Nitrofurantoin

Nitrofurantoin is a synthetic nitrofuran derivative that has been a mainstay in the treatment of uncomplicated urinary tract infections (UTIs) for decades.[1] Its efficacy is rooted in its nature as a prodrug; it is administered in an inactive form and requires enzymatic conversion within the target bacterial cell to exert its potent bactericidal effects.[2] This activation is primarily mediated by a class of bacterial enzymes known as nitroreductases. The multi-targeted mechanism of action, a consequence of this activation, is likely responsible for the low incidence of acquired resistance to nitrofurantoin.[3]

The Activation Cascade: From Inert Prodrug to Reactive Metabolites

The antimicrobial activity of nitrofurantoin is contingent upon the reduction of its nitro group.[4] This process is catalyzed by bacterial flavoproteins, specifically oxygen-insensitive nitroreductases, which transfer electrons from NADH or NADPH to nitrofurantoin.[4][5] This enzymatic reduction generates a series of highly reactive, short-lived electrophilic intermediates, including nitro-anion radicals and hydroxylamines.[4][6]

These reactive species are the ultimate effectors of nitrofurantoin's bactericidal action, indiscriminately damaging a variety of essential cellular components:

-

DNA Damage: The generated radicals can interact with bacterial DNA, causing strand breaks and inhibiting DNA replication, ultimately leading to cell death.[7]

-

Ribosomal Disruption: The reactive intermediates can attack ribosomal proteins and ribosomal RNA (rRNA), leading to the inhibition of protein synthesis.[7][8]

-

Metabolic Interference: The activation of nitrofurantoin can also disrupt crucial metabolic pathways, including the citric acid cycle and pyruvate metabolism.[3][9]

The selective toxicity of nitrofurantoin towards bacterial cells over mammalian cells is attributed to the significantly higher rate of its reduction by bacterial nitroreductases.[3]

Key Bacterial Nitroreductases: NfsA and NfsB

In many pathogenic bacteria, particularly Escherichia coli, two primary oxygen-insensitive nitroreductases are responsible for the activation of nitrofurantoin: NfsA and NfsB.[2][10]

-

NfsA: Often referred to as the "major" nitroreductase, NfsA is a highly efficient activator of nitrofurantoin.[5] It preferentially utilizes NADPH as a cofactor.[5]

-

NfsB: Considered the "minor" nitroreductase, NfsB can utilize either NADH or NADPH as an electron donor.[5]

Mutations leading to the inactivation of nfsA and nfsB are the primary mechanism by which bacteria develop resistance to nitrofurantoin.[11][12][13] The loss of these enzymes' functions prevents the conversion of nitrofurantoin into its toxic intermediates.

Quantitative Analysis of Nitroreductase Activity

The efficiency of nitrofurantoin activation by NfsA and NfsB can be quantified by determining their kinetic parameters. The following tables summarize available data for E. coli nitroreductases.

| Enzyme | Substrate(s) | Km (μM) | kcat (s-1) | Cofactor | Reference |

| NfsA | Nitrofurantoin, NADPH | 12 (Nitrofurazone), 72 (NADPH) | 23.1 | NADPH | [7] |

| NfsB | Nitrofurazone, NADH | 1847 (Nitrofurazone), 351 (NADH) | 225 | NADH | [14] |

Note: Data for nitrofurazone is often used as a surrogate for nitrofurantoin in kinetic studies due to their structural similarity and shared activation mechanism.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of nitroreductase activity and nitrofurantoin activation.

Preparation of Bacterial Cell Lysate

This protocol describes the preparation of a crude cell lysate containing active nitroreductases from a bacterial culture.

Materials:

-

Bacterial culture (e.g., E. coli)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM PMSF)

-

Ice-cold 1X Phosphate Buffered Saline (PBS)

-

Sonicator or French press

-

Refrigerated centrifuge

Procedure:

-

Grow a bacterial culture to the desired optical density (e.g., mid-log phase).

-

Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet twice with ice-cold 1X PBS.

-

Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice or by passing through a French press.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant (the cell lysate) and store it on ice for immediate use or at -80°C for long-term storage.

-

Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

Spectrophotometric Assay of Nitroreductase Activity

This assay measures the decrease in absorbance of nitrofurantoin as it is reduced by nitroreductases.

Materials:

-

Cell lysate containing nitroreductase

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.0)

-

Nitrofurantoin stock solution (in DMSO)

-

NADPH or NADH stock solution

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer, a specific concentration of nitrofurantoin (e.g., 100 µM), and NADPH or NADH (e.g., 200 µM).

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a known amount of cell lysate to the cuvette and mix quickly.

-

Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 375 nm for nitrofurantoin) over time.

-

The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

-

Nitroreductase activity can be calculated using the Beer-Lambert law, with the extinction coefficient of nitrofurantoin.

HPLC-Based Assay for Nitrofurantoin Reduction

This method provides a more sensitive and specific measurement of nitrofurantoin reduction.

Materials:

-

Cell lysate containing nitroreductase

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.0)

-

Nitrofurantoin stock solution

-

NADPH or NADH stock solution

-

Quenching solution (e.g., ice-cold methanol)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Set up enzymatic reactions as described in the spectrophotometric assay.

-

At specific time points, take aliquots of the reaction mixture and stop the reaction by adding an equal volume of quenching solution.

-

Clarify the quenched samples by centrifugation to pellet any precipitated protein.

-

Inject a defined volume of the supernatant onto the HPLC system.

-

Separate the components using a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

-

Detect nitrofurantoin at its maximum absorbance wavelength (e.g., 370 nm).

-

Quantify the amount of remaining nitrofurantoin by comparing the peak area to a standard curve.

Visualizing the Pathways and Workflows

Diagrams are essential for conceptualizing the complex biochemical processes and experimental designs.

Caption: Metabolic activation pathway of Nitrofurantoin within a bacterial cell.

References

- 1. repub.eur.nl [repub.eur.nl]

- 2. uu.diva-portal.org [uu.diva-portal.org]

- 3. The structures of E. coli NfsA bound to the antibiotic nitrofurantoin; to 1,4-benzoquinone and to FMN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijesrt.com [ijesrt.com]

- 5. Metabolites Potentiate Nitrofurans in Nongrowing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and mechanistic studies of Escherichia coli nitroreductase with the antibiotic nitrofurazone. Reversed binding orientations in different redox states of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 3D‐structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP + provide glimpses of its catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxygen-Insensitive Nitroreductases NfsA and NfsB of Escherichia coli Function under Anaerobic Conditions as Lawsone-Dependent Azo Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-performance liquid-chromatographic assay for nitrofurantoin in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijcpa.in [ijcpa.in]

- 12. researchgate.net [researchgate.net]

- 13. Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In Vitro Efficacy of Nitrofurantoin Sodium Against ESBL-Producing Escherichia coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of Nitrofurantoin Sodium against Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli. As antimicrobial resistance continues to be a critical global health challenge, understanding the efficacy of existing antibiotics against multidrug-resistant organisms is paramount. This document details experimental protocols, summarizes key quantitative data, and illustrates relevant biological pathways to support research and development efforts in this area.

Introduction

Extended-Spectrum β-Lactamase (ESBL)-producing E. coli are a significant cause of both community- and hospital-acquired infections, particularly urinary tract infections (UTIs). These organisms are resistant to many commonly prescribed β-lactam antibiotics, complicating treatment options. Nitrofurantoin, a synthetic nitrofuran antibiotic, has been in clinical use for decades and often retains activity against these resistant strains. Its unique mechanism of action, which involves the inhibition of multiple bacterial enzyme systems, makes it a valuable agent in the era of rising antibiotic resistance. This guide focuses on the in vitro methodologies used to assess the effectiveness of this compound against ESBL-producing E. coli and the data generated from such studies.

Data Presentation: Susceptibility and Efficacy Data

The following tables summarize the in vitro susceptibility and efficacy of Nitrofurantoin against ESBL-producing E. coli from various studies.

Table 1: Nitrofurantoin Susceptibility Rates for ESBL-Producing E. coli

| Study/Region | Sample Size (ESBL E. coli) | Susceptibility Rate (%) | Comparator Antibiotic Susceptibility Rate (%) |

| North America | 149 | 83.2 | Mecillinam (87.9) |

| North America | 81 | 97.5 | Ciprofloxacin (62), Trimethoprim-sulfamethoxazole (69)[1] |

| Europe (Pediatric) | 108 | 96.3 | Fosfomycin (97.2)[2][3] |

| Asia | 384 | ~90 | Fosfomycin (~99.6)[4] |

| Asia | 46 | Not specified | Tazobactam, Tazocin, Co-trimoxazole (sensitive)[5] |

Table 2: Minimum Inhibitory Concentration (MIC) Data for Nitrofurantoin against ESBL-Producing E. coli

| Study | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Pediatric Study[2][3] | Not specified | 16 | 16 |

| Canine Isolates Study[6] | 1 - 512 | Not specified | Not specified |

Table 3: Time-Kill Assay Results for Nitrofurantoin against E. coli

| Study | Nitrofurantoin Concentration | Time to Bactericidal Effect (≥3-log₁₀ reduction) | Key Findings |

| Fransen et al. (2016)[7][8] | ≥2 x MIC | 12 - 16 hours | Time-dependent killing behavior observed.[7][8] |

| Canine Isolates Study[6] | 64 µg/mL | 24 hours | Significant 4–6 log₁₀ reduction in bacterial numbers.[6] |

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate in vitro evaluation of antibiotics. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and published research.

Bacterial Isolate Handling and ESBL Confirmation

Objective: To isolate and confirm ESBL production in E. coli from clinical samples.

Protocol:

-

Isolation: Clinical samples (e.g., urine, pus) are streaked onto MacConkey agar and incubated at 37°C for 24 hours. Lactose-fermenting (pink) colonies are sub-cultured to obtain pure isolates of E. coli.

-

Identification: Bacterial identification is confirmed using standard biochemical tests or automated systems like MALDI-TOF MS.

-

ESBL Screening: Isolates are screened for potential ESBL production using cefotaxime and ceftazidime disks on Mueller-Hinton agar (MHA). According to CLSI guidelines, zone diameters of ≤ 27 mm for cefotaxime and ≤ 22 mm for ceftazidime are indicative of potential ESBL production.[9]

-

ESBL Confirmation (Double-Disk Synergy Test - DDST):

-

A 0.5 McFarland standard suspension of the isolate is prepared and swabbed onto an MHA plate.

-

A disk of amoxicillin-clavulanate (20/10 µg) is placed in the center of the plate.

-

Disks of cefotaxime (30 µg) and ceftazidime (30 µg) are placed 20-30 mm (center to center) from the amoxicillin-clavulanate disk.

-

The plate is incubated at 37°C for 18-24 hours.

-

A "keyhole" effect or enhancement of the zone of inhibition towards the amoxicillin-clavulanate disk confirms ESBL production.[7]

-

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the susceptibility of ESBL-producing E. coli to this compound.

Protocol:

-

Preparation of Nitrofurantoin Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).[10]

-

Serial Dilutions: Two-fold serial dilutions of Nitrofurantoin are prepared in a 96-well microtiter plate, typically ranging from 0.25 to 256 µg/mL. Each well should contain 50 µL of the diluted antibiotic.

-

Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared in sterile saline. This is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: 50 µL of the standardized inoculum is added to each well of the microtiter plate.

-

Controls: A growth control well (inoculum without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of Nitrofurantoin that completely inhibits visible bacterial growth.[1][11]

Protocol:

-

Preparation of Antibiotic-Containing Agar: Serial two-fold dilutions of Nitrofurantoin are prepared and added to molten Mueller-Hinton Agar at 45-50°C. The agar is then poured into petri dishes and allowed to solidify.

-

Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

-

Inoculation: The bacterial suspension is spotted onto the surface of the agar plates using a multipoint inoculator.

-

Incubation: Plates are incubated at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of Nitrofurantoin that inhibits bacterial growth.

Time-Kill Kinetic Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.

Protocol:

-

Inoculum Preparation: An overnight culture of the test organism is diluted in fresh CAMHB to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Exposure to Antibiotic: Nitrofurantoin is added to the bacterial suspension at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control (no antibiotic) is also included.

-

Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

-

Viable Cell Counting: Serial dilutions of the aliquots are plated on MHA. The plates are incubated at 37°C for 18-24 hours, and the number of colony-forming units (CFU)/mL is determined.

-

Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration. A ≥3-log₁₀ (99.9%) reduction in the initial inoculum is considered bactericidal.[12]

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro evaluation.

Nitrofurantoin's Proposed Mechanism of Action

Caption: Proposed mechanism of action for Nitrofurantoin.

Mechanisms of Resistance to Nitrofurantoin

Caption: Key mechanisms of resistance to Nitrofurantoin.

Conclusion

The in vitro data strongly support the continued use of this compound as a viable treatment option for uncomplicated urinary tract infections caused by ESBL-producing E. coli. The high susceptibility rates and bactericidal activity observed in multiple studies underscore its clinical utility. The multi-targeted mechanism of action of Nitrofurantoin likely contributes to the low rates of resistance development. However, ongoing surveillance and adherence to standardized testing methodologies are essential to monitor for any changes in susceptibility patterns. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to conduct further investigations into the efficacy of Nitrofurantoin and other antimicrobial agents against multidrug-resistant pathogens.

References

- 1. RIDACOM â Comprehensive Bioscience Supplier - MIC Nitrofurantoin for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]

- 2. researchgate.net [researchgate.net]

- 3. Susceptibility to Fosfomycin and Nitrofurantoin of ESBL-Positive Escherichia coli and Klebsiella pneumoniae Isolated From Urine of Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrofurantoin and Fosfomycin for Extended Spectrum Beta-lactamases Producing Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of Extended-Spectrum ß-lactamases Production by Escherichia coli: A Phenotypic Comparative Study - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 6. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijarbs.com [ijarbs.com]

- 8. academic.oup.com [academic.oup.com]

- 9. ijsciences.com [ijsciences.com]

- 10. repub.eur.nl [repub.eur.nl]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. emerypharma.com [emerypharma.com]

Navigating the Physicochemical Landscape of Nitrofurantoin Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Nitrofurantoin Sodium, a crucial active pharmaceutical ingredient. Understanding these characteristics is paramount for formulation development, analytical method design, and ensuring therapeutic efficacy and safety. This document summarizes key quantitative data, presents detailed experimental protocols for their determination, and visualizes essential workflows and relationships.

Physicochemical Properties

This compound, the salt form of the antibiotic nitrofurantoin, exhibits distinct physicochemical properties compared to its parent compound, primarily concerning its solubility. While nitrofurantoin is sparingly soluble in water, the sodium salt is significantly more water-soluble, a critical factor in its formulation and administration.[1]

Quantitative Data Summary

The following tables summarize the key physicochemical parameters for both nitrofurantoin (for comparative purposes) and this compound.

| Property | Nitrofurantoin | This compound | Reference(s) |

| Molecular Formula | C₈H₆N₄O₅ | C₈H₅N₄NaO₅ | [2][3] |

| Molecular Weight | 238.16 g/mol | 260.14 g/mol | [2][3] |

| Appearance | Odorless lemon-yellow crystals or fine yellow powder | - | [2] |

| Melting Point | 270-272 °C (decomposes) | Not explicitly available | [4] |

| pKa | 7.2 | Related to the parent compound's pKa | [2] |

| LogP (Octanol/Water) | -0.5 | -0.29 (Predicted) | [2][5] |

Table 1: Core Physicochemical Properties

| Solvent | Nitrofurantoin Solubility | This compound Solubility | Reference(s) |

| Water | 79 mg/L (at 24 °C) | 0.809 mg/mL (Predicted) | [2][5] |

| Ethanol | Very slightly soluble | - | [2] |

| Dimethylformamide (DMF) | Soluble | - | [6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | - | [6] |

Table 2: Solubility Data

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[7][8]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., purified water, buffers of different pH) in a sealed, inert container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. It is recommended to take samples at various time points (e.g., 24, 48, 72 hours) to ensure equilibrium has been reached.[7]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The solubility is reported as the mean of at least three independent determinations.

pKa Determination (UV-Spectrophotometric Method)

This method is suitable for ionizable compounds with a chromophore that exhibits a pH-dependent UV absorbance spectrum.[9][10]

Methodology:

-

Preparation of Solutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO).

-

A series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12) are prepared.

-

-

Spectral Acquisition:

-

A small, constant aliquot of the this compound stock solution is added to each buffer solution.

-

The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

-

Data Analysis:

-

The absorbance at a wavelength where the difference in absorbance between the ionized and un-ionized species is maximal is plotted against the pH.

-

The pKa is determined from the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data.

-

LogP Determination (Shake-Flask Method)

The shake-flask method is a classical approach for determining the partition coefficient (LogP) of a compound between two immiscible phases, typically n-octanol and water.[11][12]

Methodology:

-

Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow for partitioning of the compound between the two layers.

-

Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Stability Testing

Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. The International Council for Harmonisation (ICH) provides guidelines for these studies.[13][14][15][16]

Methodology (based on ICH Q1A(R2)):

-

Stress Testing (Forced Degradation): The drug substance is subjected to conditions more severe than accelerated testing to identify potential degradation products and establish degradation pathways. This includes exposure to high temperatures, humidity, light, and a range of pH values.

-

Long-Term and Accelerated Stability Studies:

-

At least three primary batches of the drug substance are stored under long-term (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) and accelerated (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) conditions.[16]

-

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and tested for relevant quality attributes.

-

-

Analytical Testing: At each time point, the samples are tested for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating analytical method (typically HPLC).

-

Data Evaluation: The data are evaluated to establish a re-test period or shelf-life for the drug substance under the recommended storage conditions.

Conclusion

The physicochemical properties of this compound, particularly its enhanced aqueous solubility, are fundamental to its pharmaceutical utility. The experimental protocols outlined in this guide provide a framework for the consistent and accurate determination of these critical parameters. A thorough understanding and application of these principles are essential for the successful development of robust and effective drug products containing this compound.

References

- 1. news-medical.net [news-medical.net]

- 2. Nitrofurantoin | C8H6N4O5 | CID 6604200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C8H5N4NaO5 | CID 9562058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. selleckchem.com [selleckchem.com]

- 7. who.int [who.int]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiwavelength spectrophotometric determination of acid dissociation constants of ionizable drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diposit.ub.edu [diposit.ub.edu]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 15. snscourseware.org [snscourseware.org]

- 16. database.ich.org [database.ich.org]

The Anaerobic Awakening: A Technical Guide to Nitrofurantoin Sodium Prodrug Activation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of nitrofurantoin sodium prodrug activation under anaerobic conditions. Nitrofurantoin, a widely used antibiotic for urinary tract infections, is a prodrug that requires intracellular reduction of its nitro group to exert its bactericidal effects. While its action in aerobic conditions is well-documented, its activation in the absence of oxygen involves distinct enzymatic pathways that are critical to its efficacy in anaerobic environments found in certain pathological conditions.

The Anaerobic Activation Pathway of Nitrofurantoin

Nitrofurantoin's transformation from a benign prodrug to a potent bactericidal agent is contingent on the enzymatic reduction of its 5-nitrofuran ring. This process, particularly under anaerobic conditions, is a multi-step cascade that generates highly reactive electrophilic intermediates. These intermediates are the ultimate effectors of nitrofurantoin's therapeutic action, indiscriminately targeting bacterial DNA, RNA, proteins, and ribosomes, leading to a multifaceted attack on cellular function and eventual cell death.[1][2][3][4]

The key players in this activation are bacterial nitroreductases, a superfamily of flavin-containing enzymes. These enzymes are broadly categorized into two types based on their sensitivity to oxygen.

Type I and Type II Nitroreductases: A Tale of Two Pathways

-

Type I (Oxygen-Insensitive) Nitroreductases: In Escherichia coli, the primary examples are NfsA and NfsB.[4][5][6] These enzymes are capable of reducing nitrofurantoin in both the presence and absence of oxygen. They typically catalyze a two-electron reduction of the nitro group, leading directly to the formation of a nitroso intermediate, which is then further reduced.

-

Type II (Oxygen-Sensitive) Nitroreductases: The activity of these enzymes is significantly inhibited by molecular oxygen. Under anaerobic conditions, they become the predominant activators of nitrofurantoin.[3] The mechanism of Type II reductases often involves a single-electron transfer, generating a nitro anion radical. In the absence of oxygen to futilely cycle the radical back to the parent compound, this highly reactive species can proceed through the reduction pathway to generate cytotoxic effects.

The heightened susceptibility of some nitrofurantoin-resistant bacterial strains under anaerobic conditions underscores the crucial role of these oxygen-sensitive enzyme systems.[3]

Figure 1: Anaerobic activation pathway of nitrofurantoin.

Quantitative Analysis of Nitroreductase Activity

The efficiency of nitrofurantoin activation is dependent on the kinetic parameters of the responsible nitroreductases. The following table summarizes available quantitative data for E. coli NfsA with nitrofurantoin. It is important to note that much of the existing literature focuses on nitrofurazone, a related nitrofuran, and detailed kinetic data for nitrofurantoin, especially under strictly anaerobic conditions, remains an area for further investigation.

| Enzyme | Substrate | Co-factor | Km (µM) | kcat (s-1) | Conditions | Reference |

| E. coli NfsA | Nitrofurantoin | NADPH | 13 ± 2 | 2.5 ± 0.1 | Not specified | [4] |

| E. coli NfsA | Nitrofurazone | NADPH | 27 ± 4 | 25 ± 1 | pH 7.0, 25°C | [7] |

| E. coli NfsB | Nitrofurazone | NADH | 1847 | 225 | Not specified | [8] |

Experimental Protocols

Anaerobic Spectrophotometric Nitroreductase Activity Assay

This protocol outlines a method to determine the activity of nitroreductases by monitoring the reduction of nitrofurantoin. The assay should be performed under strictly anaerobic conditions, for example, within an anaerobic chamber.

Materials:

-

Purified nitroreductase enzyme

-

Nitrofurantoin stock solution (dissolved in DMSO)

-

NADPH or NADH stock solution

-

Anaerobic assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, degassed)

-

Anaerobic cuvettes

-

Spectrophotometer capable of kinetic measurements

Procedure:

-

Prepare all solutions and buffers and place them in an anaerobic chamber to deoxygenate for at least 4 hours.

-

In an anaerobic cuvette, prepare the reaction mixture containing the anaerobic assay buffer, a specific concentration of nitrofurantoin, and the desired concentration of NADPH or NADH.

-

Equilibrate the reaction mixture at the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a known amount of the purified nitroreductase enzyme.

-

Immediately monitor the decrease in absorbance at a wavelength where nitrofurantoin absorbs and its reduced product does not, or monitor the oxidation of NADPH at 340 nm. The reduction of nitrofurans like nitrofurazone has been monitored at 400 nm.[6]

-

Calculate the initial rate of the reaction from the linear portion of the absorbance change over time.

-

Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of the substrate or co-factor.

Figure 2: Experimental workflow for the anaerobic nitroreductase assay.

HPLC-Based Quantification of Nitrofurantoin and its Metabolites

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying nitrofurantoin and its various reduced metabolites.

Materials:

-

HPLC system with a UV or mass spectrometry (MS) detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., a gradient of acetonitrile and an aqueous buffer like sodium dihydrogen phosphate)[9][10]

-

Standards for nitrofurantoin and, if available, its metabolites

-

Samples from in vitro enzyme assays or biological matrices (e.g., bacterial culture supernatant)

Procedure:

-

Sample Preparation:

-

For in vitro assay samples, stop the enzymatic reaction at various time points (e.g., by adding a quenching agent or by rapid freezing).

-

Centrifuge the samples to remove any precipitated protein.

-

For biological samples like urine, a simple dilution may be sufficient.[1] For plasma, a liquid-liquid extraction with a solvent like ethyl acetate is often necessary.[1]

-

Filter the prepared samples through a 0.22 µm filter before injection.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject a known volume of the prepared sample.

-

Run a gradient elution program to separate the components. A typical gradient might involve increasing the proportion of acetonitrile over time.[10]

-

Detect the eluting compounds using a UV detector at a wavelength where nitrofurantoin and its metabolites absorb (e.g., 370 nm or 310 nm).[2][9]

-

Alternatively, use an MS detector for more specific and sensitive detection and identification of metabolites.

-

-

Quantification:

-

Create a calibration curve using known concentrations of the nitrofurantoin standard.

-

Determine the concentration of nitrofurantoin and its metabolites in the samples by comparing their peak areas to the calibration curve.

-

Figure 3: Workflow for HPLC-based analysis of nitrofurantoin.

Conclusion

The anaerobic activation of the this compound prodrug is a complex process orchestrated by a distinct set of bacterial nitroreductases. Understanding the nuances of Type I and Type II enzyme activities under anaerobic conditions is paramount for comprehending the drug's full spectrum of efficacy and for the rational design of novel nitroaromatic prodrugs. The experimental protocols provided herein offer a framework for researchers to further elucidate the kinetics and mechanisms of this critical activation pathway. Further research focusing on the specific kinetic parameters of various nitroreductases with nitrofurantoin under strictly anaerobic conditions will be invaluable to the fields of drug development and antimicrobial resistance.

References

- 1. Sensitive determination of nitrofurantoin in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The structures of E. coli NfsA bound to the antibiotic nitrofurantoin; to 1,4-benzoquinone and to FMN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxygen-Insensitive Nitroreductases NfsA and NfsB of Escherichia coli Function under Anaerobic Conditions as Lawsone-Dependent Azo Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxygen-Insensitive Nitroreductases: Analysis of the Roles of nfsA and nfsB in Development of Resistance to 5-Nitrofuran Derivatives in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxygen‐insensitive nitroreductase E. coli NfsA, but not NfsB, is inhibited by fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous Determination of Nitrofurantoin and Phenazopyridine in Human Urine Samples By HPLC-UV [journals.ekb.eg]

- 10. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

The Molecular Basis of Nitrofurantoin's Bactericidal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrofurantoin, a synthetic nitrofuran antibiotic, has been a mainstay in the treatment of uncomplicated urinary tract infections (UTIs) for decades. Its sustained efficacy and low rates of bacterial resistance are attributed to its unique and multifaceted mechanism of action. This technical guide provides an in-depth exploration of the molecular underpinnings of nitrofurantoin's bactericidal activity, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Nitrofurantoin is a prodrug, meaning it is administered in an inactive form and requires metabolic activation within the bacterial cell to exert its antimicrobial effects.[1] This activation process initiates a cascade of events, leading to widespread damage to critical cellular components and ultimately, bacterial cell death.

Reductive Activation: The Key to Nitrofurantoin's Action

The bactericidal activity of nitrofurantoin is contingent upon the reduction of its nitro group by bacterial flavoproteins, specifically nitroreductases.[2][3] The primary enzymes responsible for this activation in many pathogenic bacteria are the oxygen-insensitive nitroreductases NfsA and NfsB.[4]

This enzymatic reduction generates a series of highly reactive electrophilic intermediates, including nitro-anion-free radicals and hydroxylamine.[1] These unstable molecules are the primary effectors of nitrofurantoin's toxicity, indiscriminately attacking a multitude of cellular macromolecules.[5]

Multi-Target Assault: The Hallmark of Nitrofurantoin's Efficacy

The reactive intermediates generated from nitrofurantoin reduction do not have a single, specific target. Instead, they induce widespread cellular damage by reacting with various nucleophilic sites on different macromolecules.[5] This multi-targeted approach is a key reason for the low incidence of clinically significant resistance to nitrofurantoin.[1] The primary cellular components affected are:

-

Deoxyribonucleic Acid (DNA): The reactive intermediates can cause significant DNA damage, including strand breaks and inter-strand cross-links.[5][6] This damage disrupts DNA replication and triggers the SOS repair pathway, ultimately leading to lethal mutations or cell cycle arrest.[5]

-

Ribosomal Proteins: Nitrofurantoin's intermediates can bind to and alter ribosomal proteins, leading to the inhibition of protein synthesis.[2] This disruption of essential protein production cripples the bacterium's ability to grow and divide.

-

Metabolic Enzymes: Key metabolic pathways, particularly the citric acid cycle, are inhibited by nitrofurantoin.[5] By disrupting aerobic energy metabolism, the drug deprives the bacterial cell of the necessary energy for survival.

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of nitrofurantoin against common uropathogenic bacteria. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | References |

| Escherichia coli | 1 - 128 | 16 | 128 | [7][8] |

| Klebsiella pneumoniae | 16 - >256 | 64 | 128 | [9][10] |

| Staphylococcus aureus | - | - | - | [11] |

| Enterococcus faecalis | 1 - 128 | 8 | 64 | [1][3] |

Note: Susceptibility can vary between isolates.

Enzyme Kinetics

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| NfsA | Nitrofurantoin | 11 | 21.4 | [12] |

Experimental Protocols

Assessment of DNA Damage: The Comet Assay (Single-Cell Gel Electrophoresis)

This protocol provides a method for detecting DNA strand breaks in individual bacterial cells following treatment with nitrofurantoin.

Materials:

-

Bacterial culture

-

Nitrofurantoin solution

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10), ice-cold

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13), ice-cold

-

Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

-

Low melting point agarose (0.5% in PBS)

-

Normal melting point agarose (1% in PBS)

-

Microscope slides

-

Coverslips

-

Horizontal gel electrophoresis apparatus

-

Fluorescence microscope

-

DNA stain (e.g., ethidium bromide or SYBR Green)

Procedure:

-

Cell Treatment: Incubate the bacterial culture with the desired concentration of nitrofurantoin for a specified time. A control group without nitrofurantoin should be run in parallel.

-

Slide Preparation: Coat microscope slides with a layer of 1% normal melting point agarose and allow it to solidify.

-

Cell Embedding: Harvest the bacterial cells by centrifugation and wash with ice-cold PBS. Resuspend the cell pellet in 0.5% low melting point agarose at 37°C and quickly pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.

-

Lysis: Carefully remove the coverslips and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C in the dark.[13]

-

DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with ice-cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.[14]

-

Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and high amperage (e.g., 300 mA) for 20-30 minutes at 4°C.[15]

-

Neutralization: Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5 minutes. Repeat this step twice.

-

Staining and Visualization: Stain the slides with a suitable DNA stain and visualize under a fluorescence microscope. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate image analysis software.

Assessment of Ribosomal Inhibition: In Vitro Transcription/Translation (IVT) Assay

This protocol provides a general framework for assessing the inhibitory effect of nitrofurantoin on bacterial protein synthesis.

Materials:

-

Bacterial cell-free extract (e.g., S30 extract from E. coli)

-

DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)

-

Amino acid mixture (including a labeled amino acid, e.g., 35S-methionine)

-

ATP, GTP, and an energy regenerating system (e.g., creatine phosphate and creatine kinase)

-

tRNA mixture

-

Nitrofurantoin solutions of varying concentrations

-

Scintillation counter or appropriate detection system for the reporter protein

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, DNA template, amino acid mixture, energy source, and tRNAs.

-

Inhibitor Addition: Add varying concentrations of nitrofurantoin to the reaction tubes. Include a no-drug control.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes) to allow for transcription and translation.[16]

-

Detection of Protein Synthesis:

-

Radiolabeling: If a radiolabeled amino acid was used, precipitate the proteins (e.g., with trichloroacetic acid), collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

Reporter Enzyme Activity: If a reporter enzyme was used, add the appropriate substrate and measure the product formation using a spectrophotometer or luminometer.

-

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of nitrofurantoin to determine the IC50 value (the concentration that inhibits 50% of protein synthesis).

Assessment of Citric Acid Cycle Inhibition: Citrate Synthase Activity Assay

This protocol describes a method to measure the activity of citrate synthase, a key enzyme in the citric acid cycle, in bacterial lysates treated with nitrofurantoin.

Materials:

-

Bacterial culture

-

Nitrofurantoin solution

-

Lysis buffer (e.g., containing lysozyme or sonication buffer)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Acetyl-CoA

-

Oxaloacetate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Spectrophotometer

Procedure:

-

Cell Treatment and Lysis: Treat the bacterial culture with nitrofurantoin as described previously. Harvest the cells and prepare a cell lysate using an appropriate lysis method.

-

Assay Reaction: In a cuvette, mix the assay buffer, DTNB, acetyl-CoA, and the cell lysate.

-

Initiation of Reaction: Start the reaction by adding oxaloacetate.

-

Spectrophotometric Measurement: Immediately measure the increase in absorbance at 412 nm over time. The reaction of the coenzyme A (CoA-SH) produced by citrate synthase with DTNB generates a colored product that absorbs at this wavelength.[17][18]

-

Calculation of Enzyme Activity: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. The specific activity of citrate synthase can be determined by normalizing the rate to the total protein concentration in the lysate. Compare the activity in nitrofurantoin-treated samples to the untreated control.

Conclusion

The bactericidal efficacy of nitrofurantoin stems from its conversion to reactive intermediates within the bacterial cell, leading to a broad-spectrum attack on multiple, vital cellular targets. This multi-pronged mechanism of action not only ensures potent antimicrobial activity but also contributes to the remarkably low rates of acquired bacterial resistance. A thorough understanding of these molecular principles is crucial for the continued effective use of this important antibiotic and for the development of novel antimicrobial strategies that may mimic its successful multi-targeting approach.

References

- 1. Susceptibility of Nitrofurantoin and Fosfomycin Against Outpatient Urinary Isolates of Multidrug-Resistant Enterococci over a Period of 10 Years from India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. droracle.ai [droracle.ai]

- 4. uu.diva-portal.org [uu.diva-portal.org]

- 5. Nitrofurantoin Is Active against Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Susceptibility of Escherichia coli from Community-Acquired Urinary Tract Infection to Fosfomycin, Nitrofurantoin, and Temocillin in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Susceptibility Profile of Nitrofurantoin and Fosfomycin among Carbapenem-resistant Enterobacteriaceae Isolates in UTI from a Tertiary Care Hospital - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 10. High-level nitrofurantoin resistance in a clinical isolate of Klebsiella pneumoniae: a comparative genomics and metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial susceptibility pattern of Staphylococcus aureus isolates from clinical specimens at Kenyatta National Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. sciencellonline.com [sciencellonline.com]

- 18. 3hbiomedical.com [3hbiomedical.com]

Unraveling the Genotoxic Potential of Nitrofurantoin Sodium Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrofurantoin, a widely prescribed antimicrobial for urinary tract infections, undergoes metabolic activation to exert its therapeutic effects. This biotransformation, however, also gives rise to metabolites with potential genotoxic activity. This technical guide provides an in-depth exploration of the genotoxic potential of Nitrofurantoin Sodium metabolites, with a focus on the underlying molecular mechanisms, experimental assessment methodologies, and quantitative data analysis. Evidence strongly suggests that the genotoxicity of Nitrofurantoin is intrinsically linked to its metabolic activation, leading to the generation of reactive intermediates and oxidative stress, which in turn induce DNA damage. This guide synthesizes current research to provide a comprehensive resource for professionals in drug development and toxicology.

Introduction

Nitrofurantoin is a synthetic nitrofuran antibiotic that has been in clinical use for decades.[1] Its efficacy is dependent on its reduction by bacterial nitroreductases to highly reactive electrophilic intermediates that can damage bacterial DNA, ribosomes, and other macromolecules.[2][3] However, mammalian enzymes can also metabolize Nitrofurantoin, leading to the formation of metabolites that may pose a genotoxic risk to host cells. Understanding the genotoxic profile of these metabolites is crucial for a comprehensive safety assessment of Nitrofurantoin. This guide delves into the metabolic pathways, the mechanisms of genotoxicity, and the experimental data available for key metabolites.

Metabolic Pathways of this compound

The metabolism of Nitrofurantoin in mammals proceeds through two primary pathways: reduction of the nitro group and hydroxylation of the furan ring.

-

Reductive Pathway: The nitro group of Nitrofurantoin can be reduced to form a nitro anion radical, which can then be further reduced to nitroso and hydroxylamine intermediates, and ultimately to the amino derivative, aminofurantoin .[4] This reductive metabolism is considered a key step in both the antibacterial activity and the potential toxicity of the drug.

-

Oxidative Pathway: Hydroxylation of the furan ring can also occur, leading to the formation of metabolites such as 4-hydroxyfurantoin .[4]

The metabolic activation of Nitrofurantoin is a critical event in its genotoxic mechanism. The reduction of the nitro group, in particular, leads to the formation of reactive oxygen species (ROS), which can induce a state of oxidative stress within the cell.[1]

Mechanisms of Genotoxicity

The primary mechanism underlying the genotoxicity of Nitrofurantoin metabolites is the induction of oxidative stress . The reactive intermediates formed during the reductive metabolism of the nitro group can react with molecular oxygen to generate superoxide anions and other ROS.[1] This increase in intracellular ROS can overwhelm the cellular antioxidant defense systems, leading to damage to critical macromolecules, including DNA.

Oxidative DNA damage can manifest as:

-

Base modifications: Such as the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a hallmark of oxidative DNA damage.

-

DNA strand breaks: Both single- and double-strand breaks can occur.

-

Chromosomal aberrations: Leading to the formation of micronuclei.

The nitrofuran moiety itself appears to be crucial for this genotoxic activity. Studies have shown that 5-nitro-2-furaldehyde (NFA), a structural component of Nitrofurantoin, is genotoxic, whereas 1-aminohydantoin (AHD), the other constituent moiety, is not.[5]

Cellular Response to Nitrofurantoin-Induced Genotoxicity

Cells possess intricate signaling pathways to counteract the damaging effects of genotoxic agents. In response to Nitrofurantoin-induced oxidative stress and DNA damage, several cellular defense mechanisms are activated.

The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes, thereby mitigating oxidative damage.

DNA Damage Response (DDR) Pathway

The presence of DNA lesions triggers a complex signaling network known as the DNA Damage Response (DDR). Key kinases such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) are activated in response to DNA double-strand breaks and single-strand breaks, respectively. These kinases then phosphorylate a cascade of downstream effector proteins that orchestrate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis. The excision repair system has been shown to be involved in repairing Nitrofurantoin-induced DNA damage.[6]

Quantitative Genotoxicity Data

A pivotal study by Kijima et al. (2015) investigated the in vivo genotoxicity of Nitrofurantoin (NFT) and its constituent moieties, 5-nitro-2-furaldehyde (NFA) and 1-aminohydantoin (AHD), in a gpt delta transgenic rat model. The results provide valuable quantitative insights into the mutagenic potential of these compounds.

Table 1: gpt Mutant Frequency in the Kidney of Male F344 gpt delta Rats

| Compound | Dose (mg/kg/day) | Treatment Duration | Mutant Frequency (x 10⁻⁶) | Fold Increase vs. Control |

| Control | - | 13 weeks | 8.5 ± 2.1 | - |

| NFT | 200 | 13 weeks | 21.3 ± 5.6 | 2.5 |

| NFA | 60 | 13 weeks | 15.4 ± 3.9 | 1.8 |

| AHD | 140 | 13 weeks | 9.1 ± 2.8 | 1.1 |

| *p < 0.05 vs. control |

Table 2: 8-Hydroxydeoxyguanosine (8-OHdG) Levels in the Kidney DNA of Male F344 gpt delta Rats

| Compound | Dose (mg/kg/day) | Treatment Duration | 8-OHdG/10⁵ dG | Fold Increase vs. Control |

| Control | - | 4 weeks | 1.2 ± 0.2 | - |

| NFT | 200 | 4 weeks | 2.1 ± 0.4 | 1.8 |

| NFA | 60 | 4 weeks | 1.6 ± 0.3 | 1.3 |

| AHD | 140 | 4 weeks | 1.3 ± 0.2 | 1.1 |

| p < 0.05 vs. control |

These data clearly indicate that Nitrofurantoin and its moiety 5-nitro-2-furaldehyde are genotoxic in vivo, leading to an increase in gene mutations and oxidative DNA damage. In contrast, 1-aminohydantoin did not show significant genotoxic activity.[5]

Experimental Protocols

The assessment of genotoxic potential relies on a battery of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the context of Nitrofurantoin and its metabolites.

Ames Test (Bacterial Reverse Mutation Assay)

Principle: This assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) due to mutations in the histidine operon. The test chemical is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Protocol:

-

Bacterial Strains: Use at least two strains, such as TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens).

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that are mutagenic.

-

Plate Incorporation Method: a. To 2 ml of molten top agar at 45°C, add 0.1 ml of an overnight bacterial culture, 0.1 ml of the test compound solution (at various concentrations), and 0.5 ml of the S9 mix (or buffer for the non-activated assay). b. Mix gently and pour onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

In Vitro Micronucleus Assay

Principle: This assay detects chromosomal damage in mammalian cells. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Protocol:

-

Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO, or human peripheral blood lymphocytes).

-

Treatment: Expose the cells to the test compound at a range of concentrations, with and without S9 metabolic activation, for a defined period (e.g., 3-6 hours).

-

Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.

-

Harvest and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Comet Assay (Single Cell Gel Electrophoresis)

Principle: This is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

-

Embedding in Agarose: Mix the cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to an electric field.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

-

Scoring: Analyze the comet images using specialized software to quantify the extent of DNA damage (e.g., percentage of DNA in the tail, tail length, and tail moment). An increase in these parameters in treated cells compared to controls indicates DNA damage. To specifically detect oxidative DNA damage, the protocol can be modified to include a step where the nucleoids are treated with enzymes like formamidopyrimidine DNA glycosylase (FPG) or endonuclease III, which recognize and cleave at sites of oxidized bases.

Conclusion